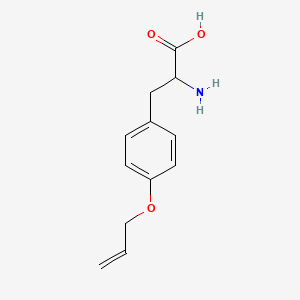

3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid

Beschreibung

3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid is a synthetic amino acid derivative characterized by an allyloxy (–O–CH₂–CH=CH₂) substituent on the para position of the phenyl ring and an amino (–NH₂) group at the α-carbon of the propanoic acid backbone. This compound is often utilized as a protected intermediate in peptide synthesis, particularly when modified with a tert-butoxycarbonyl (Boc) group at the amino moiety (CAS: 127132-38-1) . Its allyloxy group enhances lipophilicity, making it valuable for introducing bioorthogonal handles or site-specific modifications in drug discovery and bioconjugation studies .

Eigenschaften

IUPAC Name |

2-amino-3-(4-prop-2-enoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h2-6,11H,1,7-8,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUOJEKTSKQBNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid typically involves several steps:

Preparation of 4-allyloxybenzaldehyde: This can be achieved through the O-allylation of vanillin.

Formation of 3-(4-(Allyloxy)phenyl)-2-nitropropanoic acid: This involves the nitration of the allyloxybenzaldehyde followed by a condensation reaction with nitroethane.

Reduction to 3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid: The nitro group is reduced to an amino group using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid can undergo various types of chemical reactions:

Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

Reduction: The nitro group in intermediates can be reduced to an amino group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Hydrogen gas with a palladium catalyst for nitro reduction.

Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine for halogenation.

Major Products

Epoxides: and from oxidation.

Amines: from reduction.

Nitro: , , and derivatives from substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Dipeptidyl Peptidase IV Inhibitors : Research indicates that derivatives of 3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid may serve as potent inhibitors of dipeptidyl peptidase IV, an enzyme linked to glucose metabolism and diabetes management. The structural modifications of this compound have shown promising results in enhancing the efficacy of Dipeptidyl Peptidase IV inhibitors, potentially leading to new treatments for type 2 diabetes .

- Estrogen Receptor Modulation : The compound has been studied as a part of a series of PROTACs (Proteolysis Targeting Chimeras) designed to degrade estrogen receptors in breast cancer cells. Specifically, derivatives incorporating the allyloxy group demonstrated significant degradation effects on estrogen receptor alpha, indicating potential use in targeted cancer therapies .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of S-allyl-L-cysteine derivatives, which share structural similarities with 3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases . The mechanism involves modulation of cellular pathways that regulate oxidative stress responses.

Drug Design and Synthesis

The compound serves as a versatile building block in drug synthesis. Its ability to undergo various chemical reactions allows for the creation of complex molecules with potential therapeutic properties. For instance:

- Alkylation Reactions : The allyloxy group can participate in alkylation reactions, enabling the synthesis of novel compounds with diverse biological activities .

- Library Generation : It has been utilized in generating focused libraries of compounds for screening against various biological targets, including antibacterial and antifungal activities .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid involves its interaction with specific molecular targets. For instance, the amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid, highlighting their substituents, biological activities, and applications:

Functional Group Impact on Bioactivity

- Antimicrobial Activity : The trisulfanyl analog demonstrates superior antibacterial activity compared to allyl alcohol and other sulfur-containing compounds, attributed to increased sulfur atoms enhancing membrane disruption . In contrast, the allyloxy variant lacks direct antimicrobial data but is primarily used for chemical modifications.

- Anticancer Activity: Hydroxyphenyl derivatives exhibit structure-dependent cytotoxicity. For example, compound 2 (3-(3-acetoxy-4-hydroxy-5-methylphenyl)-2-aminopropanoic acid) shows IC₅₀ values of 7.9 µg/mL against breast cancer cells (MCF-7), likely due to phenolic –OH groups enabling redox cycling and ROS generation .

- Synthetic Utility : The Boc-protected allyloxy compound is critical for introducing photo-crosslinkable or click-chemistry-compatible groups into peptides, a feature absent in hydroxyl or sulfanyl analogs .

Physicochemical Properties

- Solubility : The trisulfanyl analog’s water solubility enhances its bioavailability for antimicrobial applications, whereas the allyloxy compound’s lipophilicity favors organic-phase reactions .

Biologische Aktivität

3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid is . The structure features an allyloxy group attached to a phenyl ring, which may influence its biological activity through specific receptor interactions.

Synthesis Methods

The synthesis of 3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid typically involves the following steps:

- Formation of the Allyloxy Group : This can be achieved through nucleophilic substitution reactions where an allyl halide reacts with phenolic compounds.

- Amino Acid Formation : The addition of an amino group to the propanoic acid backbone is performed via standard amination techniques.

The biological activity of 3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound may bind to specific receptors involved in neurotransmission and cell signaling, potentially modulating physiological responses.

- Enzyme Inhibition : It might inhibit certain enzymes, affecting metabolic pathways related to inflammation or cancer.

Pharmacological Studies

Recent studies have highlighted several pharmacological effects:

- Antimicrobial Activity : In vitro tests have shown that 3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid exhibits antibacterial properties against specific strains of bacteria, suggesting its potential as a therapeutic agent for infections.

- Anti-inflammatory Effects : Research indicates that the compound may reduce inflammatory markers in cellular models, pointing towards its use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anti-inflammatory | Significant reduction | |

| Enzyme inhibition | Effective | |

| Neuroprotective | Potential |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of 3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid against Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antibacterial activity.

Case Study 2: Anti-inflammatory Potential

In a cellular model of inflammation, treatment with 3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid led to a significant decrease in tumor necrosis factor-alpha (TNF-α) levels by approximately 40%, suggesting its potential utility in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.